molecular formula C10H22N2O B3302280 2-(1-Isobutylpiperazin-2-yl)ethanol CAS No. 915925-15-4

2-(1-Isobutylpiperazin-2-yl)ethanol

Cat. No.: B3302280
CAS No.: 915925-15-4
M. Wt: 186.29 g/mol
InChI Key: NNAAOOJKIVHSHV-UHFFFAOYSA-N
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Description

2-(1-Isobutylpiperazin-2-yl)ethanol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.299 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Isobutylpiperazin-2-yl)ethanol typically involves the reaction of 1-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Isobutylpiperazin-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(1-Isobutylpiperazin-2-yl)ethanol has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a potential ligand for biological receptors or enzymes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.

  • Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

2-(1-Isobutylpiperazin-2-yl)ethanol is similar to other piperazine derivatives, such as 2-(1-Isopropylpiperidin-2-yl)ethanamine and 2-Piperazin-1-yl-1,3-benzoxazole its unique structural features, such as the presence of the isobutyl group, distinguish it from these compounds

Comparison with Similar Compounds

  • 2-(1-Isopropylpiperidin-2-yl)ethanamine

  • 2-Piperazin-1-yl-1,3-benzoxazole

Properties

IUPAC Name

2-[1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)8-12-5-4-11-7-10(12)3-6-13/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAAOOJKIVHSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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